molecular formula C15H13FN4O2S B11374682 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11374682
M. Wt: 332.4 g/mol
InChI Key: MXWYEOIWSIHDCX-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5-(hydroxymethyl)-N-[(thiophen-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-[(thiophen-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Hydroxymethyl Group: This can be done through a hydroxymethylation reaction, where a hydroxymethyl group is introduced to the triazole ring.

    Incorporation of the Thiophen-2-yl Methyl Group: This step involves the alkylation of the triazole ring with a thiophen-2-yl methyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its triazole moiety.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of fungal infections.

Industry

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-[(thiophen-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of enzymes by binding to their active sites. The fluorophenyl and thiophen-2-yl groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring but differ in their substituents.

    Fluorophenyl Compounds: Compounds with a fluorophenyl group but different core structures.

    Thiophene Derivatives: Compounds containing the thiophene ring but lacking the triazole moiety.

Uniqueness

    Structural Complexity: The combination of fluorophenyl, hydroxymethyl, and thiophen-2-yl groups in a single molecule is unique.

Properties

Molecular Formula

C15H13FN4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(thiophen-2-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C15H13FN4O2S/c16-11-5-1-2-6-13(11)20-18-12(9-21)14(19-20)15(22)17-8-10-4-3-7-23-10/h1-7,21H,8-9H2,(H,17,22)

InChI Key

MXWYEOIWSIHDCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2N=C(C(=N2)C(=O)NCC3=CC=CS3)CO)F

Origin of Product

United States

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